2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
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Overview
Description
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their wide range of biological activities, while pyridine derivatives are often used in pharmaceuticals and agrochemicals. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide typically involves the condensation of an indole derivative with a pyridine aldehyde. One common method involves the use of a base-promoted reaction where the indole derivative is reacted with the pyridine aldehyde in the presence of a suitable base . The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This would include optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridine moiety can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different substituents.
4-(1H-indol-2-yl)pyridine: A compound with a similar structure but different functional groups.
Uniqueness
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide is unique due to its combination of indole and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(20-18-11-12-5-7-17-8-6-12)10-14-9-13-3-1-2-4-15(13)19-14/h1-9,11,19H,10H2,(H,20,21)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKRXSLZLXYER-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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